N-[5-(cyclopropylsulfamoyl)-2-ethoxyphenyl]acetamide
Overview
Description
N-[5-(cyclopropylsulfamoyl)-2-ethoxyphenyl]acetamide is a compound known for its role as a herbicide safener. It is used to protect crops from the potentially harmful effects of herbicides. This compound is particularly effective when used in conjunction with specific herbicides, enhancing their selectivity and reducing their impact on non-target plants .
Mechanism of Action
Target of Action
Similar compounds with a sulfonamide functional group are known to have a wide range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .
Mode of Action
They compete with para-aminobenzoic acid (PABA) for incorporation into folic acid, a crucial component for bacterial growth .
Biochemical Pathways
Based on the mode of action of similar sulfonamides, it can be inferred that the compound likely interferes with the synthesis of folic acid in bacteria, thereby inhibiting their growth .
Result of Action
Based on the known action of similar sulfonamides, it can be inferred that the compound likely inhibits bacterial growth by interfering with folic acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(cyclopropylsulfamoyl)-2-ethoxyphenyl]acetamide typically involves the reaction of sulfonyl chlorides with amines. One common method includes the use of sulfonyl chlorides and cyclopropylamine under controlled conditions to form the sulfonamide bond . The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[5-(cyclopropylsulfamoyl)-2-ethoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium amalgam or tin hydrides are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Simpler amides or hydrocarbons.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[5-(cyclopropylsulfamoyl)-2-ethoxyphenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of herbicide resistance.
Medicine: Investigated for its potential therapeutic properties, although its primary use remains in agriculture.
Industry: Employed in the development of safer and more effective herbicides
Comparison with Similar Compounds
Similar Compounds
N-{5-[(cyclopropylamino)sulfonyl]-2-methoxyphenyl}propanamide: Another herbicide safener with similar properties but different substituents.
Sulfonimidates: These compounds share the sulfonyl functional group and are used in similar applications.
Uniqueness
N-[5-(cyclopropylsulfamoyl)-2-ethoxyphenyl]acetamide is unique due to its specific structure, which provides a balance between efficacy and safety in herbicide applications. Its ethoxy group contributes to its distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[5-(cyclopropylsulfamoyl)-2-ethoxyphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-19-13-7-6-11(8-12(13)14-9(2)16)20(17,18)15-10-4-5-10/h6-8,10,15H,3-5H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIDUSRGRNNROP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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